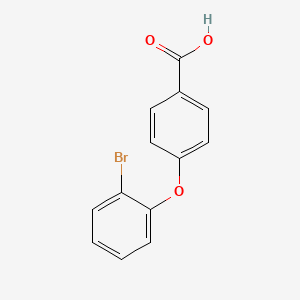
4-(2-Bromophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenoxy)benzoic acid is a chemical compound with the molecular formula BrC6H4OC6H4CO2H . It appears as a white to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of 4-(2-Bromophenoxy)benzoic acid consists of two benzene rings linked by an ether bond, with a bromo group on one ring and a carboxylic acid group on the other . The molecular weight is 293.11 .Physical And Chemical Properties Analysis
4-(2-Bromophenoxy)benzoic acid is a solid with a melting point between 187-190°C . It has a molecular weight of 293.11 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 407.0±25.0 °C at 760 mmHg, and a flash point of 199.9±23.2 °C .Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
A study conducted by Öztaşkın et al. (2017) focused on synthesizing novel bromophenols, including derivatives similar to 4-(2-bromophenoxy)benzoic acid, to evaluate their antioxidant and enzyme inhibitory properties. These compounds were tested for their radical scavenging abilities using various assays such as DPPH and ABTS+ and showed potent antioxidant activities compared to standard molecules like α-tocopherol and BHT. Additionally, these bromophenols exhibited inhibitory actions against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating diseases related to oxidative stress and enzyme dysregulation Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.
Environmental Remediation
Xu et al. (2018) explored the degradation of 4-bromophenol, a structurally related compound, through electrochemical methods using Pd–Fe/graphene catalytic cathodes. The study aimed to understand the degradation kinetics and the formation of less toxic intermediates, indicating the potential of such methods in water treatment and environmental remediation. This research highlights the broader applicability of bromophenol derivatives in developing advanced materials for environmental cleanup Xu, Song, Qi, Wang, & Bian, 2018.
Novel Drug Development
Another area of application is in the development of new pharmaceutical compounds. For instance, the isolation and pharmacological study of bromophenols from marine sources, as conducted by Lijun et al. (2005), demonstrate the potential of bromophenol derivatives in drug discovery. These compounds exhibited selective cytotoxic activities against various cancer cells and powerful antibacterial properties, suggesting that derivatives of 4-(2-bromophenoxy)benzoic acid could also hold significant promise in the development of new therapeutic agents Lijun, Nianjun, Jiangong, Xiaojun, & Chengkui, 2005.
Material Science and Chemistry
In the field of material science, the study of crystal structures and chemical reactivity, such as that conducted by Suchetan et al. (2016), provides insights into the molecular interactions and properties of bromobenzoic acid derivatives. Understanding these properties is crucial in designing materials with specific functionalities, ranging from catalysis to the development of electronic materials Suchetan, Suneetha, Naveen, Lokanath, & Krishna Murthy, 2016.
Safety And Hazards
This compound is classified as having acute toxicity when ingested, can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid release to the environment .
properties
IUPAC Name |
4-(2-bromophenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZAKIOCMVYKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517074 |
Source


|
| Record name | 4-(2-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)benzoic acid | |
CAS RN |
86607-80-9 |
Source


|
| Record name | 4-(2-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

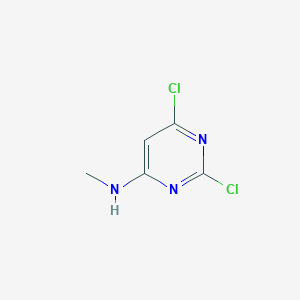
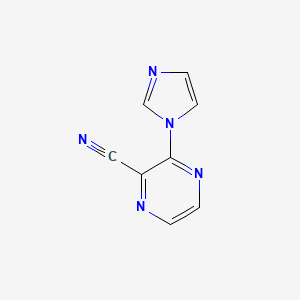
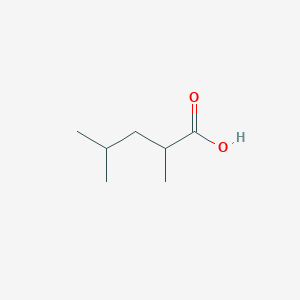
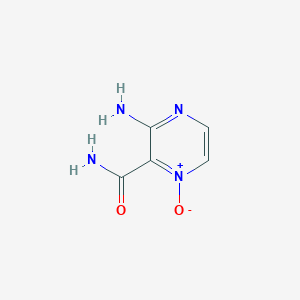
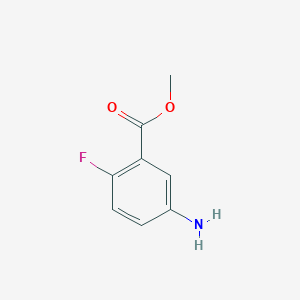
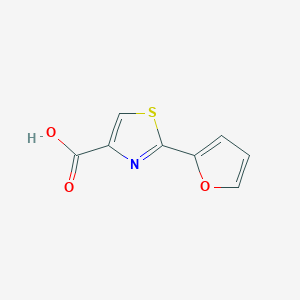
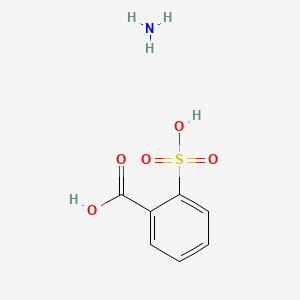
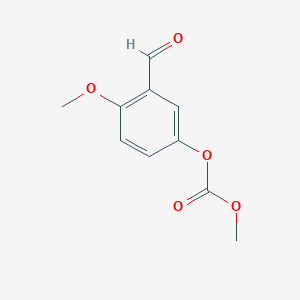
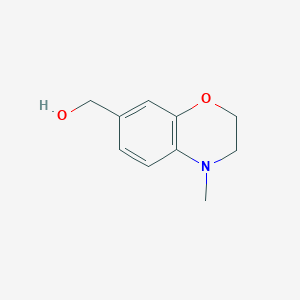
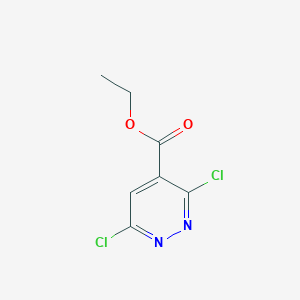
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)